molecular formula C9H9ClO2 B009325 2-(Benzyloxy)acetyl chloride CAS No. 19810-31-2

2-(Benzyloxy)acetyl chloride

Cat. No.: B009325
CAS No.: 19810-31-2
M. Wt: 184.62 g/mol
InChI Key: QISAUDWTBBNJIR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Phosphonopeptides : Acetyl chloride is used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are crucial in the synthesis of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).

  • Glycosyl Donor Applications : The compound 2-O-acetyl-3,4-di-O-benzyl-6-O-(tert-butyldiphenylsilyl)-d-glucopyranosyl chloride, related to 2-(Benzyloxy)acetyl chloride, serves as a d-glycosyl donor (Sadeh, Warren, & Jeanloz, 1983).

  • Acylation of Azaindoles : Acetyl chloride, including derivatives like benzoyl chloride, is effective in attaching to the 3-position of azaindoles, a critical step in chemical synthesis (Zhang et al., 2002).

  • Ophthalmic Applications : Benzalkonium chloride, a derivative, is notable for causing cell death and growth arrest in human conjunctival cells, impacting ocular applications (De Saint Jean et al., 1999).

  • Desulfitative C-Arylation : The compound is used in palladium-catalyzed desulfitative C-arylation, an important process in organic synthesis (Zhang, Zhang, Liu, & Cheng, 2011).

  • Ionic Liquid Catalysis : In catalysis, ionic liquids involving chloride compounds efficiently protect carbonyls under green chemistry conditions (Duan, Gu, & Deng, 2006).

  • Optical Sensing : The compound is used in creating optical sensors for detecting copper ions, demonstrating high selectivity and accuracy (Zhang, Peng, He, Shen, & Yu, 2006).

  • Synthesis of Aromatic Bisabolane Sesquiterpenes : It plays a role in the synthesis of aromatic bisabolane sesquiterpenes, highlighting its importance in pharmaceutical chemistry (Takano, Sugihara, Samizu, Akiyama, & Ogasawara, 1989).

  • Synthesis of Asparagine Derivatives : The compound aids in synthesizing di-N-acetylchitobiose asparagine derivatives, important in biochemical applications (Spinola & Jeanloz, 1970).

  • Friedel-Crafts Acetylation : It's involved in the Friedel-Crafts acetylation of benzene, a fundamental reaction in organic chemistry (Csihony, Mehdi, & Horváth, 2001).

Safety and Hazards

2-(Benzyloxy)acetyl chloride is a hazardous substance. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended not to breathe dust/fume/gas/mist/vapors/spray. If swallowed, rinse mouth but do not induce vomiting .

Relevant Papers Unfortunately, the retrieved sources did not provide specific papers related to this compound .

Mechanism of Action

Target of Action

2-(Benzyloxy)acetyl chloride is primarily used as a reagent in the synthesis of various organic compounds

Mode of Action

The compound acts as an acylating agent, meaning it can donate an acyl group to another molecule in a chemical reaction . This is facilitated by the presence of the chloride atom, which is a good leaving group, making the compound highly reactive .

Biochemical Pathways

This compound is used in the synthesis of various organic compounds, including β-lactams . β-lactams are a class of antibiotics that include penicillins and cephalosporins. They work by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell death .

Pharmacokinetics

It’s important to note that the compound is highly reactive and sensitive to moisture . Therefore, it must be handled and stored carefully to maintain its reactivity.

Result of Action

The primary result of the action of this compound is the formation of new compounds through acylation reactions . For example, it has been used in the synthesis of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotics .

Action Environment

The efficacy and stability of this compound are highly dependent on the environment in which it is used. It reacts violently with water, liberating toxic gas . Therefore, it must be used in a dry, controlled environment. Additionally, it should be stored at low temperatures (2-8°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)acetyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial for the synthesis of β-lactams, where this compound acts as an acetylating agent . Additionally, it can react with nucleophiles, leading to the formation of various substituted 2-azetidinones . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be sensitive to moisture and can degrade when exposed to water . This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and other cofactors to facilitate the transfer of acetyl groups . This interaction can influence metabolic flux and alter the levels of various metabolites. Additionally, the compound can be metabolized to form different products, which may have distinct biochemical properties and effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications This localization allows this compound to interact with specific biomolecules and exert its effects on cellular processes

Properties

IUPAC Name

2-phenylmethoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISAUDWTBBNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941641
Record name (Benzyloxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19810-31-2
Record name Acetyl chloride, (benzyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Benzyloxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyloxyacetyl chloride
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Synthesis routes and methods I

Procedure details

A solution of carbonic acid monobenzyl ester (3.50 g, 21.0 mmol) in the 50 ml of DCM and 0.50 ml of DMF was cooled to −78° C. followed by addition of oxalyl chloride (11.79 ml, 105 mmol). The resulting reaction mixture was stirred at room temperature for 1 h. After the completion of the reaction mixture (TLC monitoring), concentrated it to give 2-benzyloxyacetyl chloride (3.0 g, 96%). To an ice cold solution of 3-amino-4-chloro-benzoic acid methyl ester in 10 ml of DCM was added triethylamine (2.47 ml, 17.78 mmol) followed by addition of 2-benzyloxyacetyl chloride (3.0 g, 17.78 mmol) in 10 ml of DCM. The reaction mixture was stirred at 25° C. for 12 hr. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure. The residue was purified by column chromatography on silica (60-120 M) using ethyl acetate/hexane (5:95) as the eluent to provide the title compound (1.70 g, 31%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
11.79 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of benzyloxyacetic acid (4.6 g, 28.0 mmol, 4.0 mL) in DCM (52 mL) was added oxalyl chloride (7.7 g, 61 mmol, 5.3 mL) and a drop of DMF. The reaction mixture was stirred at room temperature for 4 h. Excess of oxalyl chloride was removed in vacuo to give benzyloxy-acetyl chloride. The crude acyl chloride was diluted into DCM (100 mL) and triethylamine (5.3 mL, 41.6 mmol, 4.2 g) was added followed by 4-fluoroaniline (3.5 g, 32 mmol, 3.0 mL). The reaction mixture was stirred at RT overnight. The reaction was then quenched with 1 M aqueous HCl (100 mL), dried and concentrated in vacuo to give 7.1 g (95%) of 2-benzyloxy-N-(4-fluoro-phenyl)-acetamide (33) as a yellow oil which was used in the next step without purification. The structure was confirmed by 13C NMR (75 MHz, CDCl3) δC 69.2, 73.5, 115.4 (d, JCF=22 Hz), 121.4 (d, JCF=7 Hz), 127.9, 128.2, 128.5, 132.5 (d, JCF=3 Hz), 136.3, 157.6, 160.8, and 167.5.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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